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Compound of Interest

2-Chloro-4-morpholinobenzoic
Compound Name: _
acid

Cat. No.: B172577

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
2-Chloro-4-morpholinobenzoic acid. Due to the limited availability of public experimental
data for this specific compound, this document focuses on predicted spectroscopic values and
analysis based on analogous structures. It is designed to serve as a foundational resource for
researchers and professionals engaged in the synthesis, characterization, and application of
this and related molecules. This guide covers predicted Nuclear Magnetic Resonance (NMR)
and Infrared (IR) spectroscopic data, and publicly available predicted Mass Spectrometry (MS)
data. Detailed, generalized experimental protocols for these techniques are also provided.

Introduction

2-Chloro-4-morpholinobenzoic acid is a substituted aromatic carboxylic acid containing a
morpholine moiety. Such compounds are of interest in medicinal chemistry and materials
science due to the diverse pharmacological and physicochemical properties imparted by the
morpholine ring and the substituted benzoic acid core. Spectroscopic analysis is a cornerstone
for the structural elucidation and purity assessment of such novel compounds. This guide
presents a theoretical spectroscopic profile of 2-Chloro-4-morpholinobenzoic acid to aid
researchers in its identification and characterization.
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Predicted and Reported Spectroscopic Data

While experimental spectra for 2-Chloro-4-morpholinobenzoic acid are not readily available
in the public domain, we can predict the expected spectroscopic features based on the known
chemical shifts and absorption frequencies of its constituent functional groups and by
referencing data from similar compounds, such as chlorobenzoic acids and N-aryl morpholines.

[LI[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

2.1.1. Predicted *H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic, morpholinyl,
and carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing
nature of the chlorine atom and the carboxylic acid group, and the electron-donating nature of
the morpholine nitrogen.

Predicted Chemical

Proton Assignment _ Multiplicity Integration
Shift (ppm)
Carboxylic Acid (- )
>10.0 Singlet (broad) 1H
COOH)
Aromatic CH (ortho to
7.8-8.0 Doublet 1H
COOH)
Aromatic CH (meta to
6.8-7.0 Doublet 1H
COOH)
Aromatic CH (ortho to i
) 6.7-6.9 Singlet 1H
Morpholine)
Morpholine (-N-CH2-) 3.8-4.0 Triplet 4H
Morpholine (-O-CHz-) 3.2-34 Triplet 4H
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2.1.2. Predicted 3C NMR Data

The carbon NMR spectrum will provide information on all unique carbon environments within
the molecule.

Carbon Assignment Predicted Chemical Shift (ppm)
Carboxylic Acid (-COOH) 165 - 175

Aromatic C (attached to COOH) 128 - 132

Aromatic C (attached to Cl) 135 - 140

Aromatic C (attached to Morpholine) 150 - 155

Aromatic CH 110-130

Morpholine (-N-CH2-) 45 - 55

Morpholine (-O-CHz-) 65-75

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.
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Characteristic Absorption

Functional Group Intensity
(cm™)

O-H stretch (Carboxylic Acid) 2500 - 3300 Broad
C-H stretch (Aromatic) 3000 - 3100 Medium
C-H stretch (Aliphatic) 2850 - 2960 Medium
C=0 stretch (Carboxylic Acid) 1680 - 1710 Strong
C=C stretch (Aromatic) 1450 - 1600 Medium-Strong
C-N stretch (Aryl-Amine) 1250 - 1350 Strong
C-O-C stretch (Ether in

) 1070 - 1150 Strong
Morpholine)
C-Cl stretch 700 - 800 Strong

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer.[5][6] The
C=0 stretch will be a strong, sharp peak.[5] The morpholine moiety will exhibit characteristic C-
N and C-O-C stretching vibrations.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, enabling the determination of its molecular weight and elemental composition. The
following data is predicted for 2-chloro-4-(morpholin-4-yl)benzoic acid hydrochloride.[9]

Adduct Predicted m/z
[M+H]* 242.05785
[M+Na]* 264.03979
[M-H]~ 240.04329
[M]* 241.05002
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The fragmentation pattern in mass spectrometry would likely involve the loss of the carboxylic

acid group, and fragmentation of the morpholine ring.[10][11]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of 2-Chloro-4-morpholinobenzoic acid in
approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-de or CDCI3) in a
clean, dry NMR tube. The choice of solvent is critical, as the carboxylic acid proton may be
exchanged in protic solvents.

Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 MHz
or higher).

Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include
the spectral width, acquisition time, relaxation delay, and number of scans.

o 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to obtain
singlets for each carbon. A larger number of scans is typically required due to the low
natural abundance of 13C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to an internal standard,
typically tetramethylsilane (TMS) at 0.00 ppm.

IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):
o Place a small amount of the solid sample directly onto the ATR crystal.

o Ensure good contact between the sample and the crystal by applying pressure using the
instrument's pressure arm.
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e Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.
o Data Acquisition:
o Collect a background spectrum of the empty ATR crystal.

o Collect the sample spectrum. The instrument software will automatically ratio the sample
spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum.

o Data Processing: The spectrum is typically displayed in terms of transmittance or
absorbance versus wavenumber (cm~1).

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (typically in the low pg/mL to
ng/mL range) in a suitable volatile solvent such as methanol or acetonitrile.

 lonization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is
a common technique for this type of molecule, which can be analyzed in either positive or
negative ion mode.

e Mass Analysis: The ions are separated based on their mass-to-charge (m/z) ratio by a mass
analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

o Detection: The detector records the abundance of ions at each m/z value, generating a mass
spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact
mass and elemental composition.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel
organic compound like 2-Chloro-4-morpholinobenzoic acid.
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Compound Synthesis & Purification

Synthesis of 2-Chloro-4-
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Conclusion

This technical guide provides a predicted spectroscopic profile of 2-Chloro-4-
morpholinobenzoic acid, which can serve as a valuable reference for its synthesis and
characterization. The provided data tables summarize the expected NMR and IR absorptions,
along with predicted mass spectrometry values. The detailed experimental protocols offer a
practical guide for researchers to obtain and interpret the spectroscopic data for this and
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structurally related compounds. The successful structural elucidation of novel molecules relies
on the synergistic application of these powerful analytical techniques.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. benchchem.com [benchchem.com]
. rsc.org [rsc.org]
. asianjournalofphysics.com [asianjournalofphysics.com]

. researchgate.net [researchgate.net]

°
o1 iy w N =

. infrared spectrum of benzoic acid C7H602 C6H5COOH prominent wavenumbers cm-1
detecting ? functional groups present finger print for identification of benzoic acid image
diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

e 6. proprep.com [proprep.com]
o 7.researchgate.net [researchgate.net]
o 8. researchgate.net [researchgate.net]

e 9. PubChemlLite - 2-chloro-4-(morpholin-4-yl)benzoic acid hydrochloride (C11H12CINO3)
[pubchemlite.lcsb.uni.lu]

e 10. researchgate.net [researchgate.net]
e 11. filesOl.core.ac.uk [filesOl.core.ac.uk]

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Chloro-4-
morpholinobenzoic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b172577#spectroscopic-data-of-2-chloro-4-
morpholinobenzoic-acid-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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